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Introduction
Nickel-based catalysts are gaining attention as cost-effective alternatives to precious metal

catalysts (like platinum, palladium, and rhodium) in automotive catalytic converters. The

addition of yttrium oxide (Y₂O₃) as a promoter has been shown to significantly enhance the

catalytic activity and durability of nickel catalysts. Yttria can improve the dispersion of nickel

particles, enhance thermal stability, and increase resistance to coking and sintering, which are

common deactivation mechanisms in the high-temperature environment of exhaust gases.[1][2]

These properties make nickel-yttrium oxide a promising material for the three-way catalytic

conversion of harmful exhaust pollutants—carbon monoxide (CO), nitrogen oxides (NOx), and

unburned hydrocarbons (HC)—into less harmful substances like carbon dioxide (CO₂), nitrogen

(N₂), and water (H₂O).

This document provides detailed application notes and experimental protocols for the

synthesis, characterization, and evaluation of nickel-yttrium oxide catalysts for use in catalytic

converters.

Data Presentation
The following tables summarize the catalytic performance of yttria-promoted nickel catalysts in

reactions relevant to automotive exhaust treatment. It is important to note that the data is

compiled from studies on individual or related reactions, as a comprehensive three-way
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catalytic study on a single nickel-yttrium oxide catalyst is not extensively documented in the

public literature.

Table 1: Catalytic Performance of Nickel-Yttrium Oxide in CO Conversion (Water-Gas Shift

Reaction)

Catalyst
Compositio
n

Reaction

Temperatur
e (°C) for
>90% CO
Conversion

Gas Hourly
Space
Velocity
(GHSV)
(cm³ gcat⁻¹
h⁻¹)

Feed Gas
Compositio
n

Reference

Ni₉Y₁Oₓ
Water-Gas

Shift
250 42,000

2% CO, 10%

H₂O, in N₂
[1]

Ni₉Y₁Oₓ

Water-Gas

Shift with

CO₂ and H₂

300 420,000

5% CO,

23.3% H₂O,

10% H₂, 5%

CO₂, in N₂

[1]

Table 2: Catalytic Performance of Nickel-Yttrium Oxide in Methane Conversion
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Experimental Protocols
I. Synthesis of Nickel-Yttrium Oxide Catalyst (by Wet
Impregnation)
This protocol is adapted from methods used for preparing yttria-promoted nickel catalysts on an

alumina support.[2]

Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

γ-Alumina (γ-Al₂O₃) powder (support)

Deionized water
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Procedure:

Support Preparation: If starting with a mixed oxide support, dissolve yttrium nitrate in

deionized water and add the γ-alumina powder. Homogenize the suspension with magnetic

stirring and heat at 60 °C until complete water evaporation. Dry the resulting powder at 90 °C

for 24 hours and then calcine at 975 °C for 5 hours.[2]

Impregnation: Prepare an aqueous solution of nickel(II) nitrate hexahydrate. The

concentration should be calculated to achieve the desired nickel loading (e.g., 10 wt%).

Add the calcined yttria-alumina support to the nickel nitrate solution.

Stir the mixture at room temperature for 12 hours to ensure uniform impregnation.

Drying: Evaporate the water from the mixture using a rotary evaporator or by heating on a

hot plate at 80-90 °C until a paste is formed.

Dry the resulting solid in an oven at 110 °C for 12 hours.

Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Increase

the temperature from room temperature to 500-600 °C at a rate of 5 °C/min and hold for 4-5

hours.

The resulting powder is the nickel-yttrium oxide catalyst.

II. Characterization of the Catalyst
To understand the physicochemical properties of the synthesized catalyst, the following

characterization techniques are recommended:

X-ray Diffraction (XRD): To identify the crystalline phases of nickel oxide, yttrium oxide, and

the support, and to estimate the crystallite size.

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore

volume, and pore size distribution of the catalyst.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To

observe the morphology, particle size, and dispersion of the nickel and yttrium oxide particles
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on the support.

H₂ Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the

nickel oxide species and the interaction between nickel and the support. The presence of

yttria often lowers the reduction temperature of NiO.[2]

CO₂ Temperature-Programmed Desorption (CO₂-TPD): To evaluate the basicity of the

catalyst surface, which can influence the adsorption of acidic gases like CO₂.

III. Catalytic Performance Evaluation (Three-Way
Catalysis Light-Off Test)
This protocol describes a typical light-off test to evaluate the temperature-dependent activity of

the catalyst for the simultaneous conversion of CO, NOx, and a model hydrocarbon (e.g.,

propane or propylene). This protocol is adapted from standard procedures for testing three-way

catalysts.[5]

Experimental Setup:

A fixed-bed quartz reactor.

A programmable tube furnace.

Mass flow controllers for precise gas composition control.

A gas chromatograph (GC) or an exhaust gas analyzer to measure the concentrations of

CO, NOx, hydrocarbons, CO₂, and O₂ at the reactor outlet.

Procedure:

Catalyst Loading: Load a known amount of the catalyst (e.g., 100 mg) into the quartz reactor,

supported by quartz wool.

Pre-treatment (Reduction): Heat the catalyst to 500 °C under a flow of a reducing gas

mixture (e.g., 5% H₂ in N₂) for 1 hour to reduce the nickel oxide to metallic nickel, which is

the active phase.
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Cooling: Cool the catalyst to a low temperature (e.g., 50 °C) under an inert gas flow (e.g.,

N₂).

Reaction Gas Introduction: Introduce the simulated exhaust gas mixture at a specified Gas

Hourly Space Velocity (GHSV), for example, 50,000 h⁻¹. A typical gas composition could be:

0.5% CO

500 ppm NO

500 ppm C₃H₆ (propylene)

0.5% O₂

10% H₂O

10% CO₂

Balance N₂

Light-Off Test: While the simulated exhaust gas is flowing, ramp the reactor temperature from

50 °C to 600 °C at a constant rate (e.g., 10 °C/min).

Data Acquisition: Continuously monitor and record the concentrations of CO, NO, and C₃H₆

at the reactor outlet as a function of temperature.

Data Analysis: Calculate the conversion of each pollutant at different temperatures using the

formula: Conversion (%) = [(Concentration_in - Concentration_out) / Concentration_in] * 100

The "light-off temperature" (T₅₀) is the temperature at which 50% conversion of a specific

pollutant is achieved. A lower T₅₀ indicates higher catalytic activity.

Visualizations
Logical Relationship of Yttria Promotion in Nickel-Based
Catalysts
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Effects of Yttria Promotion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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